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Compound of Interest

Compound Name: Cinnamaldehyde oxime

Cat. No.: B7722432 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis

of cinnamaldehyde oxime and its derivatives. It also explores their potential applications in

drug development, focusing on their biological activities and underlying mechanisms of action.

Application Notes
Cinnamaldehyde, a key component of cinnamon, and its derivatives have garnered significant

interest in medicinal chemistry due to their broad spectrum of biological activities. The

synthesis of cinnamaldehyde oxime derivatives introduces a versatile scaffold that has shown

promise in various therapeutic areas. These derivatives have been reported to possess

significant antimicrobial, antifungal, and enzyme inhibitory properties.

The introduction of the oxime functional group can modulate the parent molecule's lipophilicity,

electronic properties, and steric profile, leading to enhanced biological activity and selectivity.

Researchers have explored these derivatives as potential agents against bacterial and fungal

pathogens, as well as inhibitors of enzymes implicated in various diseases.

Key Biological Activities:
Antimicrobial Activity: Cinnamaldehyde oxime derivatives have demonstrated efficacy

against a range of bacteria, including pathogenic strains. The proposed mechanisms of
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action include the inhibition of cell division protein FtsZ, disruption of biofilm formation, and

interference with quorum sensing pathways.[1][2][3]

Antifungal Activity: Several cinnamaldehyde oxime esters have shown potent antifungal

activities against various pathogenic fungi.[4]

Enzyme Inhibition: Derivatives of cinnamaldehyde have been investigated as inhibitors of

various enzymes, including tyrosinase and monoamine oxidase-B (MAO-B), suggesting their

potential in treating hyperpigmentation disorders and neurodegenerative diseases,

respectively.[5][6]

Anti-inflammatory and Neuroprotective Effects: Cinnamaldehyde and its derivatives have

been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway, and

exhibit neuroprotective effects, indicating their potential in addressing inflammatory and

neurodegenerative conditions.[7][8][9]

The versatility in synthetic approaches allows for the creation of a diverse library of

cinnamaldehyde oxime derivatives, enabling structure-activity relationship (SAR) studies to

optimize their therapeutic potential.

Experimental Protocols
This section provides detailed protocols for the synthesis of cinnamaldehyde oxime and its

derivatives.

Protocol 1: Classical Synthesis of Cinnamaldehyde
Oxime
This protocol is a conventional method for the synthesis of cinnamaldehyde oxime using

hydroxylamine sulfate.

Materials:

Cinnamaldehyde

Hydroxylamine sulfate
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Sodium hydroxide (NaOH)

Water

Toluene

Ice-water bath

Filtration apparatus

Procedure:

Prepare a solution of 39.1 g (0.48 mols) of hydroxylamine sulfate in 79.5 g of water.

To this solution, add 53.3 g (0.40 mols) of cinnamaldehyde.

Cool the mixture in an ice-water bath to 3°C.

Separately, prepare a solution of 17.7 g (0.44 mol) of NaOH in 17.7 g of water.

Slowly add the NaOH solution to the cooled cinnamaldehyde mixture over a period of 25

minutes. The cinnamaldehyde oxime will precipitate out of the solution.

Allow the reaction mixture to warm to room temperature.

Filter the crude product.

Recrystallize the crude product from toluene to obtain pure cinnamaldehyde oxime as

white crystals.

Expected Yield: Approximately 70%.

Protocol 2: One-Pot Synthesis of Cinnamaldehyde
Oxime Ethers
This protocol describes a one-pot method for synthesizing cinnamaldehyde oxime ethers,

which are derivatives of cinnamaldehyde oxime.
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Materials:

Cinnamaldehyde

Hydroxylamine hydrochloride

Anhydrous potassium carbonate (K₂CO₃)

Alkyl bromide (e.g., ethyl bromide or methyl iodide)

Tetrahydrofuran (THF), redistilled

Water

Chloroform

Thin Layer Chromatography (TLC) apparatus

Rotary evaporator

Vacuum distillation apparatus

Procedure:

In a round-bottom flask, combine hydroxylamine hydrochloride (3.60 mmol), redistilled

cinnamaldehyde (3.60 mmol), and the desired alkyl bromide (3.60 mmol) in 100 mL of

redistilled THF.

Add an excess of anhydrous potassium carbonate (5.6 mmol) to the mixture.

Stir the resulting mixture at room temperature for 50 minutes to one hour.

Monitor the reaction progress using TLC.

Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL

of cold water.

Extract the product from the aqueous mixture three times with 25 mL of chloroform.
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Wash the combined chloroform extracts once with water.

Evaporate the chloroform under vacuum using a rotary evaporator.

Purify the resulting oxime ether by vacuum distillation.

Expected Yield: 75% to 82%.

Protocol 3: Solvent-Free Synthesis of Cinnamaldehyde
Oxime (Green Chemistry Approach)
This protocol outlines an environmentally friendly, solvent-free method for synthesizing

cinnamaldehyde oxime using grindstone chemistry.

Materials:

Cinnamaldehyde

Hydroxylamine hydrochloride

Bismuth(III) oxide (Bi₂O₃)

Mortar and pestle

Ethyl acetate

Water

Filtration apparatus

Procedure:

In a mortar, combine cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol),

and Bi₂O₃ (0.6 mmol).

Grind the mixture with a pestle for the required amount of time (typically 1.5-3 minutes).

Monitor the reaction completion by TLC.
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Once complete, add 2 x 10 mL of ethyl acetate to the reaction mixture and filter to separate

the Bi₂O₃.

Concentrate the filtrate to approximately 6 mL.

Add water to the concentrated filtrate to precipitate the product.

Filter the precipitate and dry it under high vacuum to obtain the pure cinnamaldehyde
oxime.

Expected Yield: 60-98%.

Data Presentation
Table 1: Synthesis of Cinnamaldehyde Oxime Derivatives - Reaction Conditions and Yields

Synthesis
Method

Reactant
s

Base/Cat
alyst

Solvent
Reaction
Time

Yield (%)
Referenc
e

Classical

Synthesis

Cinnamald

ehyde,

Hydroxyla

mine

sulfate

NaOH Water > 25 min 70 N/A

One-Pot

Synthesis

Cinnamald

ehyde,

Hydroxyla

mine

hydrochlori

de, Alkyl

bromide

K₂CO₃ THF 50-60 min 75-82 N/A

Solvent-

Free

Cinnamald

ehyde,

Hydroxyla

mine

hydrochlori

de

Bi₂O₃ None 1.5-3 min 60-98
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Table 2: Antimicrobial Activity of Cinnamaldehyde and its Oxime Derivatives

Compound Organism Activity
Concentration
(µg/mL)

Reference

Cinnamaldehyde

Vibrio

parahaemolyticu

s

MIC 200 [10]

Cinnamaldehyde

oxime

Vibrio

parahaemolyticu

s

No inhibition 500 [10]

4-BromoCNMA

Vibrio

parahaemolyticu

s

MIC 50 [10]

4-ChloroCNMA

Vibrio

parahaemolyticu

s

MIC 50 [10]

4-NitroCNMA

Vibrio

parahaemolyticu

s

MIC 50 [10]

Cinnamaldehyde

oxime
Vibrio harveyi

Biofilm reduction

(57%)
100 [1]

4-BromoCNMA Vibrio harveyi
Biofilm reduction

(100%)
100 [1]

4-ChloroCNMA Vibrio harveyi
Biofilm reduction

(100%)
100 [1]

Table 3: Antifungal Activity of Cinnamaldehyde Oxime Ester Derivatives
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Compound Fungus EC₅₀ (µg/mL) Reference

II-18
Gaeumannomyces

graminis
3.49 [4]

II-19
Gaeumannomyces

graminis
3.28 [4]

II-22
Gaeumannomyces

graminis
6.75 [4]

II-18 Rhizoctonia solani 4.62 [4]

II-19 Rhizoctonia solani 4.19 [4]

Visualizations
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Caption: Synthetic workflows for cinnamaldehyde oxime derivatives.
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Caption: Inhibition of the NF-κB signaling pathway.
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Caption: Inhibition of bacterial cell division via FtsZ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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